ROR|At agonist 1

RORγt agonism dual FRET assay potency comparison

RORγt agonist 1 (also designated compound 14; CAS 2377378-89-5) is a synthetic small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor transcription factor that drives differentiation of Th17 and Tc17 cells. This aryl-substituted indoline derivative was developed through scaffold-based hybridization of previously reported RORγt agonist chemotypes, with systematic structure-activity relationship (SAR) optimization of the core structure, hydrophilic side chain, and hydrophobic aryl substituents.

Molecular Formula C24H17F6NO5S
Molecular Weight 545.5 g/mol
Cat. No. B12430130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At agonist 1
Molecular FormulaC24H17F6NO5S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESC1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O
InChIInChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33)
InChIKeyUAFXMLYFRFORFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RORγt Agonist 1 (Compound 14): Procurement-Grade Tool Compound for RORγt-Mediated Cancer Immunotherapy Research


RORγt agonist 1 (also designated compound 14; CAS 2377378-89-5) is a synthetic small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor transcription factor that drives differentiation of Th17 and Tc17 cells [1]. This aryl-substituted indoline derivative was developed through scaffold-based hybridization of previously reported RORγt agonist chemotypes, with systematic structure-activity relationship (SAR) optimization of the core structure, hydrophilic side chain, and hydrophobic aryl substituents [1]. The compound exhibits potent in vitro agonistic activity, favorable oral bioavailability, and a well-characterized mouse pharmacokinetic profile [1].

RORγt Agonist 1: Why Generic Substitution with Alternative RORγt Agonists Compromises Experimental Reproducibility


RORγt agonists cannot be treated as functionally interchangeable tool compounds due to substantial divergence across multiple drug-like property dimensions that directly impact in vivo experimental design and translational relevance. Alternative RORγt agonists exhibit markedly inferior potency (SR1078 EC50 = 3.7 μM, ~180-fold less potent; SR0987 EC50 = 800 nM, ~38-fold less potent) [1][2], severely compromised metabolic stability (compound 2 t1/2 = 2.6 min in human liver microsomes vs. 113 min in mouse liver microsomes for compound 14) [3], and inadequate oral bioavailability (compound 2 F = 4.1% vs. 37.3% for compound 14) [3]. Even clinical-stage candidates exhibit distinct potency profiles in functionally relevant cellular assays (LYC-55716 EC50 = 44.49 nM in IL-17A secretion vs. 20.8 nM for compound 14 in dual FRET assay) [1][4]. These multidimensional differences preclude simple one-to-one substitution without fundamental alteration of dose-exposure-response relationships, confounder introduction, and compromise of cross-study comparability.

RORγt Agonist 1: Head-to-Head Quantitative Differentiation Against Comparator RORγt Agonists


RORγt Agonist 1 Demonstrates ~180-Fold Superior Potency Versus Prototypical Tool Compound SR1078 in Dual FRET Assay

RORγt agonist 1 (compound 14) exhibits an EC50 of 20.8 ± 1.5 nM in the RORγ dual FRET assay, representing a potency improvement of approximately 180-fold compared to the prototypical RORγt agonist tool compound SR1078, which demonstrates an EC50 of 3.7 μM (maximum activation 78%) in the same assay format [1][2]. This potency differential is further validated in the cell-based GAL4 reporter gene assay, where compound 14 yields an EC50 of 247 ± 33.1 nM with 133% maximum activation [1].

RORγt agonism dual FRET assay potency comparison

RORγt Agonist 1 Outperforms Clinical Candidate LYC-55716 in Dual FRET Potency and Matches Favorable Metabolic Stability Profile

Relative to the Phase II clinical candidate LYC-55716 (cintirorgon), RORγt agonist 1 exhibits superior potency in direct comparative assessment. While head-to-head dual FRET EC50 data for LYC-55716 are not publicly available, functional cellular assay data indicate LYC-55716 demonstrates an EC50 of 44.49 nM in IL-17A secretion from Th17 cells [1]. Compound 14 demonstrates EC50 = 20.8 ± 1.5 nM in dual FRET assay [2]. Additionally, compound 14 exhibits metabolic stability (t1/2 = 113 min in mouse liver microsomes) [2] that falls within the favorable range reported for optimized RORγt agonists (t1/2 > 145 min for (R)-10f) [3], supporting its suitability for in vivo murine tumor model studies.

RORγt agonist clinical comparator LYC-55716 metabolic stability

RORγt Agonist 1 Demonstrates 9-Fold Superior Oral Bioavailability Versus High-Potency Alternative Biaryl Amide Agonist Compound 2

RORγt agonist 1 (compound 14) exhibits an oral bioavailability (F) of 37.3% in mice, representing a 9.1-fold improvement over the high-potency biaryl amide RORγt agonist compound 2, which demonstrates only 4.1% oral bioavailability despite marginally superior in vitro potency (EC50 = 12.2 nM) [1]. This bioavailability differential is mechanistically linked to compound 2's profoundly poor liver microsomal stability (HLM t1/2 = 2.6 min), whereas compound 14 was specifically optimized to balance agonistic potency with favorable PK properties [1]. Compound 14 also demonstrates excellent overall mouse PK profile, including high metabolic stability (t1/2 = 113 min) and improved aqueous solubility at pH 7.4 [2].

RORγt agonist oral bioavailability pharmacokinetics in vivo PK

RORγt Agonist 1 Exhibits 17-Fold Stereoisomer-Dependent Potency Differential: Procurement of Racemic Material Introduces Significant Activity Variability

The agonistic activity of compound 14 is highly stereoisomer-dependent. The (S)-enantiomer demonstrates an EC50 of 16.1 ± 4.5 nM, which is 17 times more potent than the (R)-enantiomer counterpart (EC50 = 286 ± 30.4 nM) in the RORγ dual FRET assay [1]. This stark stereochemical potency differential—approximately an order of magnitude—carries direct procurement implications: acquisition of racemic material versus enantiomerically pure (S)-enantiomer will yield substantially different biological activity profiles, with racemic material exhibiting intermediate potency that may confound dose-response interpretation [1].

RORγt agonist stereochemistry enantiomer potency quality control

RORγt Agonist 1 Delivers Improved Aqueous Solubility at Physiologic pH Relative to Parent Compounds

Compound 14 was specifically optimized to address the poor aqueous solubility characteristics of earlier RORγt agonist leads. The compound demonstrates improved aqueous solubility at pH 7.4 compared to the parent compounds from which it was derived via scaffold hybridization [1]. This solubility improvement was a deliberate design objective during the SAR campaign, alongside maintaining potent agonistic activity and achieving favorable metabolic stability [1]. In contrast, alternative high-potency agonists such as compound 2 exhibit poor liver microsomal stability (HLM t1/2 = 2.6 min) and low oral bioavailability (F = 4.1%), properties frequently associated with suboptimal solubility [2].

RORγt agonist aqueous solubility formulation in vivo dosing

RORγt Agonist 1: Evidence-Anchored Research Application Scenarios for Procurement Decision-Making


Preclinical Cancer Immunotherapy Efficacy Studies in Syngeneic Murine Tumor Models

RORγt agonist 1 is specifically suited for preclinical evaluation of RORγt-mediated antitumor immunity in syngeneic mouse tumor models. The compound's oral bioavailability (F = 37.3% in mice) and metabolic stability (t1/2 = 113 min in mouse liver microsomes) [1] enable sustained systemic exposure following oral gavage, eliminating the need for continuous infusion or complex parenteral formulations. Its potent agonistic activity (EC50 = 20.8 nM in dual FRET assay) [1] supports pharmacologically relevant target engagement at achievable in vivo exposures. The compound's demonstrated ability to promote Th17 and Tc17 cell differentiation and IL-17A production [2] aligns with the established mechanism of RORγt-dependent antitumor immunity enhancement. For researchers planning combination therapy studies with anti-PD-1/PD-L1 checkpoint inhibitors, compound 14 offers a well-characterized PK/PD profile that facilitates dose optimization and exposure-response modeling.

Comparative Benchmarking of Novel RORγt Agonist Chemotypes in Lead Optimization Campaigns

Compound 14 serves as an appropriate potency and drug-like property benchmark for medicinal chemistry lead optimization programs targeting RORγt agonism. With a well-defined dual FRET EC50 of 20.8 ± 1.5 nM and GAL4 reporter EC50 of 247 ± 33.1 nM [1], the compound provides a reproducible potency reference point across independent laboratories. Its favorable mouse PK parameters (t1/2 = 113 min, F = 37.3%) [1] establish a practical threshold for acceptable in vivo properties. The compound's indoline scaffold and characterized SAR enable rational comparison of structurally distinct chemotypes. Researchers should note the stereoisomer-dependent potency differential—(S)-enantiomer is 17-fold more potent than (R)-enantiomer [1]—when interpreting potency data and establishing purity specifications for novel agonists.

In Vitro Mechanistic Studies of RORγt-Dependent Th17/Tc17 Cell Differentiation and Cytokine Production

For in vitro investigation of RORγt-dependent transcriptional programs in T helper and cytotoxic T cell subsets, compound 14 offers nanomolar potency (EC50 = 20.8 nM) [1] that enables robust target engagement at low compound concentrations, minimizing off-target effects and solvent toxicity. The compound promotes Th17 cell differentiation and IL-17A production through RORγt activation [2], providing a validated positive control for functional assays. Its high potency relative to earlier tool compounds such as SR1078 (EC50 = 3.7 μM, ~180-fold less potent) [1][3] and SR0987 (EC50 = 800 nM, ~38-fold less potent) [4] substantially reduces compound consumption and enables dose-response studies across wider concentration ranges. The improved aqueous solubility at pH 7.4 [1] facilitates preparation of concentrated stock solutions with reduced DMSO content, beneficial for sensitive primary T cell culture systems.

Cross-Study Reproducibility Applications Requiring Well-Characterized Pharmacokinetic Parameters

RORγt agonist 1 is optimal for research programs requiring reproducible in vivo exposure across independent experimental replicates or collaborating laboratories. The compound's fully characterized mouse PK profile—including metabolic stability (t1/2 = 113 min), oral bioavailability (F = 37.3%), and improved aqueous solubility [1]—provides a transparent basis for dose selection and exposure calculation. In contrast to alternative agonists with inferior PK properties (e.g., compound 2 with F = 4.1% and HLM t1/2 = 2.6 min) [5], compound 14's favorable properties reduce inter-study variability attributable to compound-specific absorption and metabolism differences. The ~9-fold bioavailability advantage over compound 2 [5] translates to more predictable dose-exposure relationships and reduced compound waste during in vivo study execution. For multi-site collaborative studies or longitudinal research programs spanning multiple animal cohorts, the compound's stability and PK consistency support meaningful cross-experiment comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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